molecular formula C22H29N3O4 B4520703 N-cyclooctyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-cyclooctyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4520703
M. Wt: 399.5 g/mol
InChI Key: MIITVTRBGXFQQU-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the pyridazinone core, an acetamide linker, and a cyclooctyl group. Pyridazinone scaffolds are widely explored in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties .

Properties

IUPAC Name

N-cyclooctyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-28-19-12-10-16(14-20(19)29-2)18-11-13-22(27)25(24-18)15-21(26)23-17-8-6-4-3-5-7-9-17/h10-14,17H,3-9,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIITVTRBGXFQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the cyclooctyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Researchers may explore its biological activity and potential as a therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

    Industry: Its unique chemical structure may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares its pyridazinone core with several analogs but differs in substituent groups, which critically influence activity and physicochemical properties. Key comparisons include:

Table 1: Substituent Comparison of Pyridazinone Derivatives
Compound Name Pyridazinone Substituent Linker/Amide Group Key Structural Features
Target Compound 3-(3,4-dimethoxyphenyl) N-cyclooctyl acetamide High lipophilicity (cyclooctyl)
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-dichloro N-aryl sulfonamide Enhanced solubility (sulfonamide)
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 4-benzylpiperidine Antipyrine-linked acetamide Bulky substituent (piperidine)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 4-(methylthio)benzyl Bromophenyl acetamide Electron-rich sulfur substituent
  • Cyclooctyl vs. Aryl Groups : The cyclooctyl group in the target compound increases steric bulk and lipophilicity compared to smaller aryl or sulfonamide groups (e.g., ’s sulfonamide or ’s benzylpiperidine) . This may enhance membrane permeability but reduce aqueous solubility.
  • 3,4-Dimethoxyphenyl vs. Halogenated/Thio Groups: The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with electron-withdrawing chloro () or thioether groups (). Such differences may alter binding affinities to targets like monoamine oxidases or PRMT5 adaptors .
Table 3: Reported Bioactivities of Pyridazinone Derivatives
Compound Activity Reference
Pyridazinobenzylpiperidine derivatives (e.g., S3) Analgesic, anti-inflammatory
Antipyrine/pyridazinone hybrids (e.g., 6e, 6f) Not specified (structural motifs suggest MAO inhibition)
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide Corrosion inhibition
  • The 3,4-dimethoxyphenyl group appears in both pharmacological (e.g., ) and industrial () contexts, highlighting its versatility .
  • The cyclooctyl group’s impact on activity remains speculative but may align with trends observed in , where bulky groups enhance target selectivity .

Physicochemical Properties

Spectroscopic data from analogs provide insights into structural validation:

Table 4: Spectral Data Comparison
Compound IR (C=O, cm⁻¹) 1H NMR Features Reference
Target Compound Not reported
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide 1664, 1642 (C=O) δ 7.2–7.4 (aromatic protons)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 1681, 1655 (C=O) δ 2.5 (CH3S), δ 7.3–7.6 (aromatic)
  • The target compound’s acetamide linker and pyridazinone core would likely show IR peaks near 1650–1680 cm⁻¹, consistent with and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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